
4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate is an organic compound that contains two isocyanate groups. Isocyanates are known for their high reactivity and are commonly used in the production of polyurethanes. This compound is particularly interesting due to its dual isocyanate functionality, which makes it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate can be synthesized through the phosgenation of corresponding amines. The general reaction involves treating the amine with phosgene (COCl₂) to form the isocyanate:
RNH2+COCl2→RNCO+2HCl
This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, special precautions are required during the synthesis .
Industrial Production Methods
In industrial settings, the production of isocyanates often involves the use of phosgene in large-scale reactors with stringent safety measures. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, are also explored to mitigate risks .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Reacts with diols or polyols to form polyurethanes.
Common Reagents and Conditions
Alcohols: React to form urethanes under mild conditions.
Water: Reacts to form amines and CO₂, often used in the production of polyurethane foams.
Diols/Polyols: Used in the formation of polyurethane polymers.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Amines and CO₂: Formed from hydrolysis.
Polyurethanes: Formed from polymerization with diols or polyols.
Scientific Research Applications
4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate is used in various scientific research applications:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the development of bioactive compounds.
Medicine: Potential use in drug development and delivery systems.
Industry: Widely used in the production of polyurethanes for coatings, foams, and adhesives.
Mechanism of Action
The mechanism of action of 4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate involves its high reactivity towards nucleophiles. The isocyanate groups react with nucleophilic sites on other molecules, forming stable covalent bonds. This reactivity is exploited in the formation of polyurethanes and other polymers .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylphenyl isocyanate
- 3-Fluoro-4-methylphenyl isocyanate
- 4-Methoxyphenyl isocyanate
Uniqueness
4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate is unique due to its dual isocyanate functionality, which provides enhanced reactivity and versatility in chemical syntheses compared to similar compounds with single isocyanate groups .
Properties
CAS No. |
121565-68-2 |
|---|---|
Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(4-isocyanato-3-methylphenyl) 4-isocyanatobenzoate |
InChI |
InChI=1S/C16H10N2O4/c1-11-8-14(6-7-15(11)18-10-20)22-16(21)12-2-4-13(5-3-12)17-9-19/h2-8H,1H3 |
InChI Key |
MHNXKJPVFDHCPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

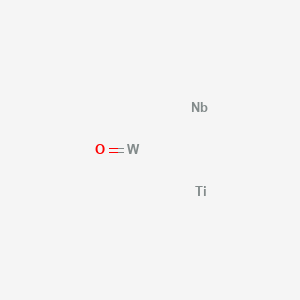
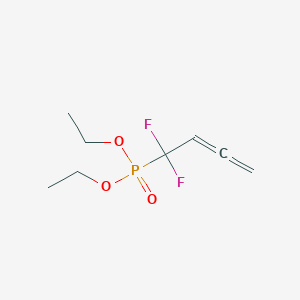
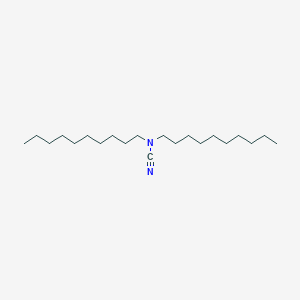
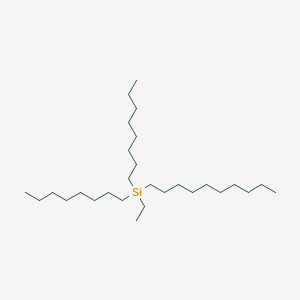
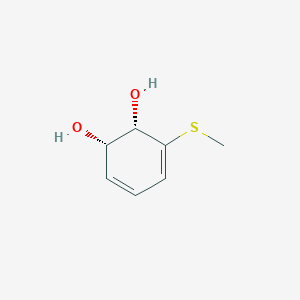
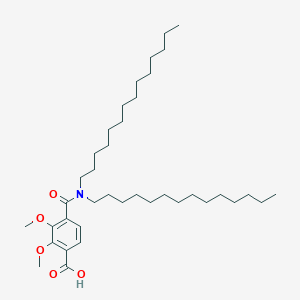
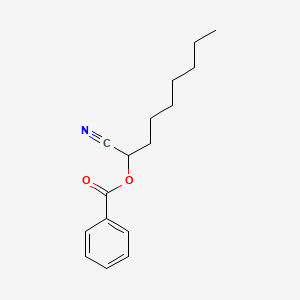
methanone](/img/structure/B14290381.png)
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)
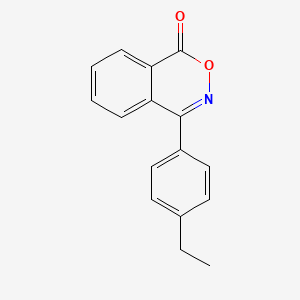

![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
